molecular formula C21H28N2O4S B11289435 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide

Cat. No.: B11289435
M. Wt: 404.5 g/mol
InChI Key: GRYUUIXBRUIDBA-UHFFFAOYSA-N
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Description

This compound features a pentanamide backbone linked to a substituted pyrrole ring with a 4-methoxyphenylsulfonyl group, 4,5-dimethyl substituents, and a propenyl moiety. The sulfonyl group and alkyl substituents may enhance solubility and target binding, while the propenyl group could influence metabolic stability or reactivity .

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C21H28N2O4S/c1-6-8-9-19(24)22-21-20(15(3)16(4)23(21)14-7-2)28(25,26)18-12-10-17(27-5)11-13-18/h7,10-13H,2,6,8-9,14H2,1,3-5H3,(H,22,24)

InChI Key

GRYUUIXBRUIDBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The process may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxyphenyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the intermediate with pentanoyl chloride to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

The sulfonamide group in the compound is known for its antibacterial properties. It may inhibit specific enzymes or receptors involved in bacterial proliferation, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research indicates that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide can modulate inflammatory pathways. These compounds may inhibit enzymes associated with inflammation, potentially leading to therapeutic effects in conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features may allow it to target pathways involved in cancer cell proliferation and survival. Further research is needed to evaluate its effectiveness against specific cancer types and mechanisms of action .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation reactions.
  • Alkylation to add the prop-2-en-1-yl substituent.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic activity of similar compounds against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231). The results indicated significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM, suggesting that modifications to the pyrrole structure could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of related pyrrole derivatives showed promising results in inhibiting key enzymes involved in inflammatory processes. This highlights the potential for this compound as a lead compound for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (Albendazole Derivative)

Structural Differences :

  • Simpler structure lacking the pyrrole ring and propenyl group.
  • Retains the 4-methoxyphenyl and pentanamide moieties.

Key Findings :

  • Anthelmintic Activity : Exhibits activity against Toxocara canis comparable to Albendazole but with a slower onset (50% immobilization at 48 h vs. 24 h for Albendazole) .
  • Cytotoxicity : Significantly less toxic than Albendazole in human (SH-SY5Y) and monkey (Vero) cell lines .
  • Drug-Likeness : Adheres to Lipinski’s Rule of Five, with a high topological polar surface area (TPSA = 72 Ų) and logP = 2.3, indicating favorable solubility and absorption .
  • Synthesis : Easier to synthesize than Albendazole (synthetic complexity score ~2.5 vs. ~5.0) .

N4-Valeroylsulfamerazine (N-[4-[[(4-Methyl-2-Pyrimidinyl)Amino]Sulfonyl]Phenyl]Pentanamide)

Structural Differences :

  • Contains a pyrimidinyl-sulfonamide group instead of a pyrrole ring.

Key Findings :

  • Antitubercular Activity : Demonstrated activity against Mycobacterium tuberculosis (MIC = 8 µg/mL).
  • Physicochemical Properties : IR data (1676 cm⁻¹ for CONH, 1152 cm⁻¹ for SO₂NH) confirms functional group stability .

N-{3-[(4-Methoxyphenyl)Sulfonyl]-4,5-Dimethyl-1-(Propan-2-yl)-1H-Pyrrol-2-yl}Acetamide

Structural Differences :

  • Substitutes pentanamide with acetamide and propenyl with isopropyl.

Key Findings :

  • Acetamide’s shorter chain might lower lipophilicity (logP) .

Comparative Analysis of Key Properties

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Weight logP TPSA (Ų) CYP Inhibition BBB Penetration
N-{3-[(4-Methoxyphenyl)Sulfonyl]...* ~450 ~3.1† ~100† Predicted Yes Moderate†
N-(4-Methoxyphenyl)Pentanamide 265.3 2.3 72 Yes High
N4-Valeroylsulfamerazine 393.4 2.8 103 Not Reported Low

*Estimated based on structural components. †Inferred from similar sulfonamide-pyrrole derivatives.

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrole ring substituted with a sulfonyl group and a methoxyphenyl moiety , along with a prop-2-en-1-yl group . Its molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of 424.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, blocking their activity. This interaction can disrupt various biochemical pathways, including signal transduction and gene expression modulation .
  • Protein Binding : The compound's structure facilitates binding to proteins such as bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetic properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains. For instance, studies have shown that related sulfonamide compounds demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound possess antitumor properties. For example, analogs have shown broad-spectrum antitumor activity against various cancer cell lines . The mechanism may involve the induction of apoptosis or the inhibition of cell proliferation through interference with cellular signaling pathways.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those structurally related to the target compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Antitumor Evaluation : A series of pyrrole-based compounds were synthesized and tested for their antitumor activity. Results indicated that specific substitutions on the pyrrole ring enhanced cytotoxicity against cancer cells, highlighting the importance of structural modifications in drug design .

Research Findings

Study FocusKey Findings
Antimicrobial ActivityModerate to strong activity against S. aureus and E. coli; potential for treating infections
Antitumor ActivityBroad-spectrum cytotoxicity against multiple cancer cell lines; structural modifications enhance efficacy

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